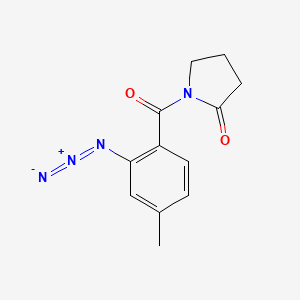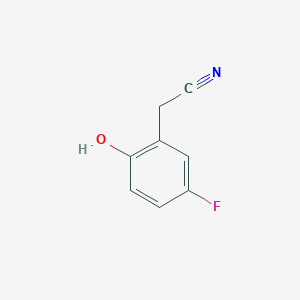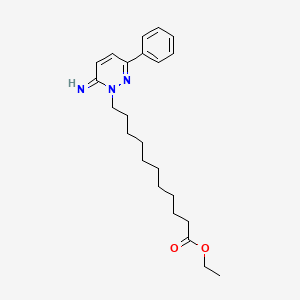![molecular formula C26H21O2P B15160032 1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one CAS No. 673456-59-2](/img/structure/B15160032.png)
1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a diphenylphosphoryl group and an ethanone moiety, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from biphenyl derivatives
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reactions often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various functionalized biphenyl derivatives and phosphorylated compounds.
Wissenschaftliche Forschungsanwendungen
1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity and function.
Pathways Involved: It may participate in signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-[4’-(Diphenylphosphoryl)[1,1’-biphenyl]-4-yl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-Diphenylphosphoryl-2′-diphenylphosphino-1,1′-biphenyl and 1-Diphenylphosphoryl-1′-diphenylphosphinoferrocene share structural similarities but differ in their functional groups and applications.
Uniqueness: The presence of the ethanone group and the specific arrangement of the diphenylphosphoryl moiety confer unique chemical and physical properties, making it distinct from other biphenyl derivatives.
Eigenschaften
CAS-Nummer |
673456-59-2 |
|---|---|
Molekularformel |
C26H21O2P |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
1-[4-(4-diphenylphosphorylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C26H21O2P/c1-20(27)21-12-14-22(15-13-21)23-16-18-26(19-17-23)29(28,24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-19H,1H3 |
InChI-Schlüssel |
CNODQDXBMQPNCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



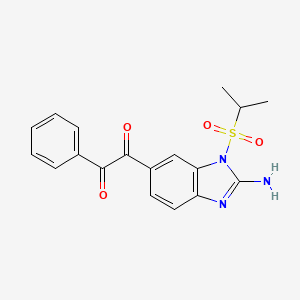
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
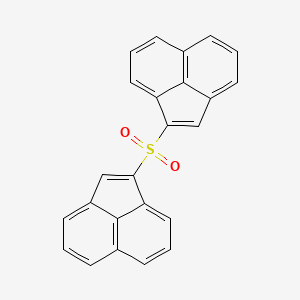
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
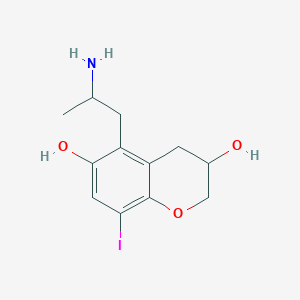
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
